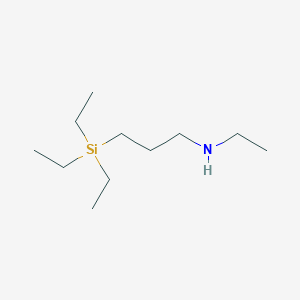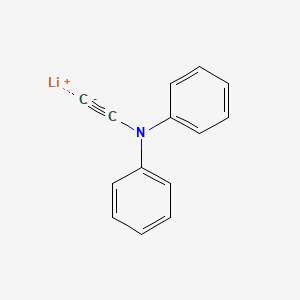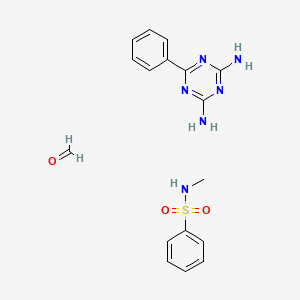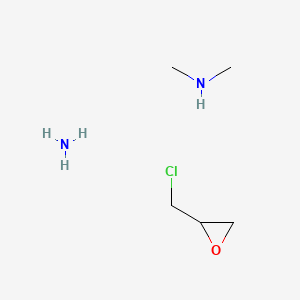![molecular formula C8H5NOS B14634814 Thieno[2,3-b]pyridine-3-carbaldehyde CAS No. 53174-99-5](/img/structure/B14634814.png)
Thieno[2,3-b]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing various catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thieno[2,3-b]pyridine-3-carboxylic acid.
Reduction: Thieno[2,3-b]pyridine-3-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thieno[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of thieno[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of phosphoinositide phospholipase C (PI-PLC) enzyme, which plays a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its antimicrobial properties.
Thieno[3,2-b]thiophene derivatives: Used in the development of organic light-emitting diodes (OLEDs) and other electronic applications.
Pyridine-3-carbaldehyde: A simpler analog that lacks the thiophene ring but shares similar reactivity due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
53174-99-5 |
|---|---|
Formule moléculaire |
C8H5NOS |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
thieno[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H |
Clé InChI |
JMLRDMAEWVZONB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)





![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
